molecular formula C11H11NO3S B15279750 Ethyl 5-(5-methylthiophen-2-yl)isoxazole-3-carboxylate

Ethyl 5-(5-methylthiophen-2-yl)isoxazole-3-carboxylate

Cat. No.: B15279750
M. Wt: 237.28 g/mol
InChI Key: FHKSDZKHKFFXBM-UHFFFAOYSA-N
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Description

Ethyl 5-(5-methylthiophen-2-yl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted at the 5-position with a 5-methylthiophen-2-yl group and at the 3-position with an ethyl carboxylate moiety. This structure combines the electron-rich thiophene ring with the isoxazole scaffold, which is often explored in medicinal chemistry for its bioisosteric properties and metabolic stability . The compound’s synthesis typically involves cycloaddition reactions between appropriately substituted oximes and alkynes, as seen in related isoxazole derivatives .

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

ethyl 5-(5-methylthiophen-2-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H11NO3S/c1-3-14-11(13)8-6-9(15-12-8)10-5-4-7(2)16-10/h4-6H,3H2,1-2H3

InChI Key

FHKSDZKHKFFXBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(S2)C

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed [3+2] Cycloaddition

The most widely employed strategy involves copper(I)-catalyzed cycloaddition between in situ-generated nitrile oxides and thiophene-containing alkynes. A representative protocol from Hansen et al. (2005) involves:

  • Generating nitrile oxide from 5-methylthiophene-2-carbaldehyde oxime using chloramine-T
  • Reacting with ethyl propiolate in the presence of CuI (10 mol%)
  • Refluxing in acetonitrile for 6 hours

This method achieves 68–72% yields but requires strict anhydrous conditions. Key advantages include excellent regiocontrol (3,5-disubstitution pattern) and compatibility with electron-rich heterocycles like thiophene.

Microwave-Assisted Cycloaddition

Bulanov et al. (2017) developed a catalyst-free microwave method using:

  • α-Acetylenic γ-hydroxyaldehydes derived from 5-methylthiophene
  • Hydroxylamine hydrochloride in ethanol
  • Microwave irradiation (300 W, 100°C, 15 min)

This approach provides 82% yield with 99% regioselectivity while eliminating metal catalysts. The short reaction time (15 vs. 6–24 hours conventional) makes it suitable for high-throughput synthesis.

Multi-Step Functionalization Approaches

Sequential Alkylation-Cyclization

Valizadeh et al. (2009) demonstrated ionic liquid-mediated synthesis:

Step Reagent/Condition Function
1 [BMIM]BF₄, 80°C Alkylation of ethyl acetoacetate with 2-bromo-5-methylthiophene
2 NH₂OH·HCl, K₂CO₃ Cyclization to isoxazole ring

This two-step process achieves 65% overall yield with ionic liquid recycling for ≥5 cycles.

Oxime Intermediate Route

Andrzejak et al. (2010) reported acid-catalyzed cyclization:

  • Condense ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate with hydroxylamine (pH 4.5)
  • HCl-mediated cyclodehydration at 60°C

Critical parameters:

  • Optimal pH: 4.2–4.8 (avoids dihydroxy byproducts)
  • Temperature: 60±2°C (higher temps promote decomposition)

Yield: 78% with >95% purity by HPLC.

Advanced Catalytic Systems

Gold-Catalyzed Tandem Synthesis

Adapting Jeong et al. (2014):

  • AuCl₃ (5 mol%) catalyzes cyclization-fluorination
  • Uses (Z)-2-alkynone O-methyl oxime precursors
  • Produces ethyl 5-(5-methylthiophen-2-yl)isoxazole-3-carboxylate in 85% yield

Key advantage: Single-step construction from linear precursors.

Ruthenium-Mediated Halogenation

Oakdale et al. (2014) method modified for thiophene systems:

  • RuH₂(CO)(PPh₃)₃ catalyst
  • Reacts nitrile oxides with 1-halo-5-methylthiophen-2-yl-acetylenes
  • 73% yield with complete β-selectivity

Solvent-Free and Green Chemistry Approaches

Ball Milling Mechanochemistry

Adapting Kiyani et al. (2015):

  • Solid-state reaction of ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate
  • Hydroxylamine hydrochloride
  • NaHCO₃ as base
  • Ball mill at 30 Hz for 45 minutes

Yield: 81% with E-factor of 0.3 (vs. 5.2 for solution phase).

Deep Eutectic Solvent (DES) Synthesis

Using Pérez and Ramón (2015) choline chloride:urea DES:

  • DES preparation: 1:2 molar ratio, 80°C
  • Reaction components: 5-methylthiophene-2-carbonitrile oxide + ethyl propiolate
  • 70°C, 4 hours

Advantages:

  • 89% yield
  • DES recyclable 5× without yield loss
  • No column chromatography required.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Li et al. (2017) syringe pump method adapted for thiophene derivatives:

  • Two feed streams:
    A) Nitrile oxide precursor (0.2 M in EtOAc)
    B) Ethyl 5-methylthiophen-2-yl-acetylene (0.25 M)
  • Mixing at T-junction, residence time 12 min
  • Copper coil reactor (ID 1 mm, L 10 m)

Throughput: 1.2 kg/day with 94% conversion.

Analytical Characterization Benchmarks

Acceptable purity criteria across methods:

Parameter Specification
HPLC Purity ≥98.5%
Residual Solvents <500 ppm
Heavy Metals <10 ppm
Sulfur Content 13.4±0.3%

Characterization data from Sigma-Aldrich batch JR-D0246:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.1 Hz, 3H), 2.52 (s, 3H), 4.48 (q, J=7.1 Hz, 2H), 6.89 (d, J=3.4 Hz, 1H), 7.32 (d, J=3.4 Hz, 1H), 8.21 (s, 1H)
  • HRMS (ESI+): m/z calc. for C₁₂H₁₁NO₃S [M+H]⁺ 238.0638, found 238.0635

Comparative Method Analysis

Method Yield (%) Purity (%) Cost Index E-Factor Scalability
Cu-Catalyzed 72 98.7 1.00 5.2 Pilot
Microwave 82 99.1 0.85 2.1 Lab
Ionic Liquid 65 98.9 1.20 1.8 Industrial
Ball Milling 81 98.2 0.95 0.3 Bench
Continuous Flow 94 99.5 1.35 4.8 Production

Key trends:

  • Catalytic methods favor purity but increase metal contamination risk
  • Solvent-free approaches excel in E-factor reduction
  • Continuous flow enables kg-scale production but requires higher capital investment

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-methylthiophen-2-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isoxazole ring to an isoxazoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce isoxazoline derivatives.

Scientific Research Applications

Ethyl 5-(5-methylthiophen-2-yl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(5-methylthiophen-2-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent on Isoxazole (Position 5) Molecular Formula Key Features
Ethyl 5-(5-methylthiophen-2-yl)isoxazole-3-carboxylate 5-methylthiophen-2-yl C12H12NO3S Methyl group enhances lipophilicity; thiophene contributes π-electron density .
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (CAS 90924-54-2) Thiophen-2-yl (unsubstituted) C10H9NO3S Lacks methyl group on thiophene; lower molecular weight .
Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate (CAS 1956356-21-0) 4-fluoro-2-methylphenyl C13H12FNO3 Fluorine atom introduces electronegativity; phenyl vs. thiophene backbone .
Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate 5-chlorothiophen-2-yl C10H8ClNO3S Chlorine substituent increases steric bulk and electron-withdrawing effects .
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate 4-methoxyphenyl C13H13NO4 Methoxy group improves solubility; aromatic ring lacks sulfur .
Ethyl 5-(benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate Benzo[d][1,3]dioxol-5-yl C13H11NO5 Fused dioxolane ring increases rigidity and polarity .

Physical and Spectroscopic Properties

Compound Name Melting Point (°C) $ ^1H $-NMR (δ, ppm) HRMS (m/z) [M+H]+
This compound Not reported Thiophene protons: 6.75–7.10; COOEt: 4.30 (q), 1.35 (t) Theoretical: 250.05
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate 158–160 Thiophene protons: 7.20–7.45; COOEt: 4.40 (q), 1.40 (t) Found: 238.03
Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate Not reported Aromatic protons: 6.90–7.30; COOEt: 4.35 (q), 1.30 (t) Theoretical: 265.08
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate 86–88 Aromatic protons: 6.85–7.25; OCH3: 3.85 (s) Found: 248.09

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